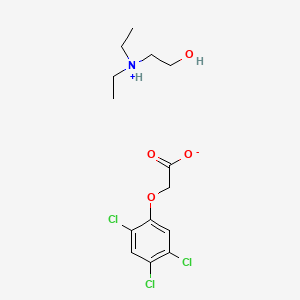
Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C14H20Cl3NO4 and a molecular weight of 372.672 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethyl(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent quality control measures. The process is optimized to achieve high yields and purity, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetic acid compounds.
Scientific Research Applications
Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate include:
- 2,4,5-Trichlorophenoxyacetic acid
- N,N-diethylethanolamine salt
- (2-Hydroxyethyl)diethylammonium (2,4,5-trichlorophenoxy)acetate
Uniqueness
This compound is unique due to its specific molecular structure and the combination of functional groups it contains. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Properties
CAS No. |
53404-86-7 |
|---|---|
Molecular Formula |
C14H20Cl3NO4 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C6H15NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-7(4-2)5-6-8/h1-2H,3H2,(H,12,13);8H,3-6H2,1-2H3 |
InChI Key |
MCGYTQYRYWZUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCO.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
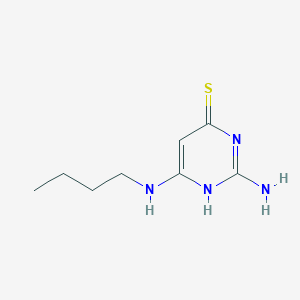
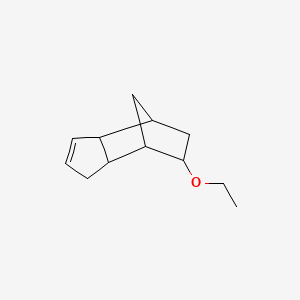
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)

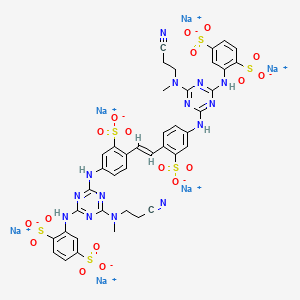
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)

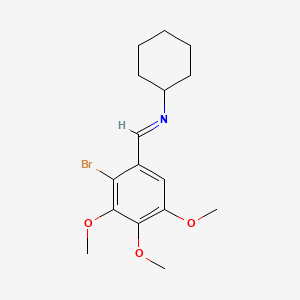
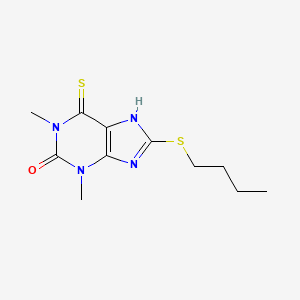
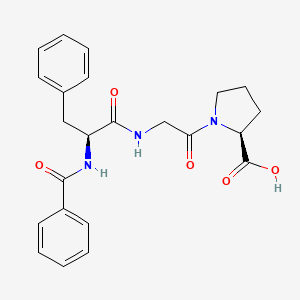
![1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one](/img/structure/B13799217.png)
